N-(3-acetylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N-(3-acetylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzothiadiazine ring system, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 3-acetylphenylamine with isobutyl isocyanate to form an intermediate, which is then cyclized with sulfur and other reagents to form the benzothiadiazine ring . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium iodide under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol, DMF, or dichloromethane .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
N-(3-acetylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-acetylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide include other benzothiadiazine derivatives, such as:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific biological activities. The presence of the acetylphenyl and isobutyl groups contributes to its distinct chemical properties and potential therapeutic applications .
Properties
Molecular Formula |
C21H23N3O4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H23N3O4S/c1-13(2)12-24-15(4)23-29(27,28)20-11-17(8-9-19(20)24)21(26)22-18-7-5-6-16(10-18)14(3)25/h5-11,13H,12H2,1-4H3,(H,22,26) |
InChI Key |
QWPKIHKEOZCNHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C |
Origin of Product |
United States |
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